molecular formula C8H8N4 B13589738 5-(1H-pyrazol-3-yl)pyridin-3-amine

5-(1H-pyrazol-3-yl)pyridin-3-amine

Cat. No.: B13589738
M. Wt: 160.18 g/mol
InChI Key: PAKSBMWIIQLVDY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrazol-3-yl)pyridin-3-amine typically involves the formation of the pyrazole ring followed by its fusion with a pyridine ring. One common method starts with the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically involve the use of large-scale reactors and stringent control of reaction conditions to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(1H-pyrazol-3-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-(1H-pyrazol-3-yl)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-pyrazol-3-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-pyrazol-3-yl)pyridin-3-amine is unique due to its specific arrangement of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. Its structural similarity to purine bases makes it particularly interesting for medicinal chemistry applications .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

5-(1H-pyrazol-5-yl)pyridin-3-amine

InChI

InChI=1S/C8H8N4/c9-7-3-6(4-10-5-7)8-1-2-11-12-8/h1-5H,9H2,(H,11,12)

InChI Key

PAKSBMWIIQLVDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C2=CC(=CN=C2)N

Origin of Product

United States

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